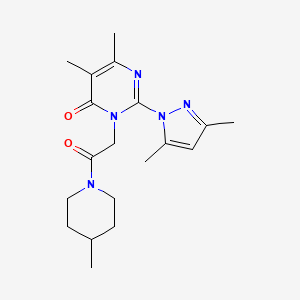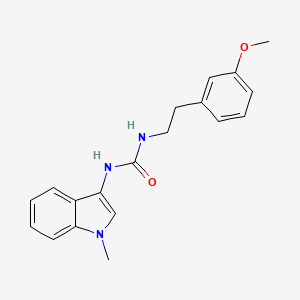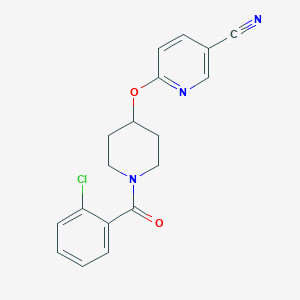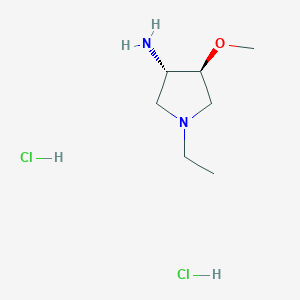![molecular formula C20H23N3O4S B2378106 N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851719-32-9](/img/structure/B2378106.png)
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Interaction Studies
- Research has investigated the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, including various methanesulfonamides, to examine the effects of temperature and concentration on their physical properties. This study is significant for understanding the solute-solute, solute-solvent, and solvent-solvent interactions in such mixtures (Raphael, Bahadur, & Ebenso, 2015).
Structural Studies
- Structural analysis of various nimesulidetriazole derivatives, including methanesulfonamide variants, has been performed. This research, using X-ray powder diffraction, provides insights into the molecular geometry and intermolecular interactions in these compounds (Dey et al., 2015).
Synthesis and Characterization
- The synthesis and full characterization of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane sulfonamide has been reported. This research contributes to the development of new synthetic methods for related compounds (Durgadas, Mukkanti, & Pal, 2012).
Application in COX-2 Inhibition
- Studies on the role of methanesulfonamide groups in COX-2 inhibitory activity reveal that positioning this group at specific locations on diarylpyrazole significantly impacts its potency as a COX-2 inhibitor (Singh et al., 2004).
Aminoxyl Radicals Studies
- The synthesis and reaction of N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides with oxidation agents have been explored, contributing to the understanding of aminoxyl radicals and their interactions with various groups (Burian et al., 2006).
Corrosion Inhibition Properties
- Research on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, including their adsorption characteristics and inhibition of mild steel corrosion, provides valuable insights into their practical applications in materials science (Olasunkanmi et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be fully identified. Compounds with similar structures have been known to exhibit diverse pharmacological effects .
Mode of Action
It is believed that the compound interacts with its targets in a way that triggers a series of biochemical reactions, leading to its pharmacological effects .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its complex structure and potential interactions with various biological targets. The exact pathways and their downstream effects are subject to ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are crucial in determining its bioavailabilityThey are metabolized by various enzymes and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential to interact with multiple targets. These effects could range from changes in cellular signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s interactions with its targets, thereby affecting its overall effectiveness .
Propriétés
IUPAC Name |
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-7-4-5-10-17(14)19-12-18(21-23(19)20(24)13-27-2)15-8-6-9-16(11-15)22-28(3,25)26/h4-11,19,22H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMUIVFSFMFJBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)COC)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyanocyclobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2378026.png)

![2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2378028.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2378029.png)

![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2378031.png)


![N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2378037.png)



![N-(2-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2378045.png)